2-oxo-2-(10H-phenothiazin-10-yl)ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate
Description
2-oxo-2-(10H-phenothiazin-10-yl)ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate is a hybrid organic compound featuring a phenothiazine core linked to a 1,3-benzoxazole moiety via a sulfanylacetate ester bridge. Its synthesis likely follows multi-step protocols involving nucleophilic substitutions and esterifications, as seen in analogous phenothiazine-based compounds .
Properties
Molecular Formula |
C23H16N2O4S2 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(2-oxo-2-phenothiazin-10-ylethyl) 2-(1,3-benzoxazol-2-ylsulfanyl)acetate |
InChI |
InChI=1S/C23H16N2O4S2/c26-21(13-28-22(27)14-30-23-24-15-7-1-4-10-18(15)29-23)25-16-8-2-5-11-19(16)31-20-12-6-3-9-17(20)25/h1-12H,13-14H2 |
InChI Key |
DFLHYWQEAAMUOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)OCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
Key Moieties
The target compound consists of three main structural components:
- 10H-phenothiazine core
- 2-oxoethyl linker
- 1,3-benzoxazol-2-ylsulfanyl acetate group
Retrosynthetic Disconnections
The primary retrosynthetic disconnections focus on:
- The N-C bond between the phenothiazine nitrogen and the acetyl group
- The ester bond between the 2-oxoethyl and the (1,3-benzoxazol-2-ylsulfanyl)acetate moiety
- The thioether linkage between the benzoxazole and the acetate group
Synthetic Approach from 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone
Synthesis of Key Intermediate
The most direct route begins with 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone (compound 1), which serves as a versatile intermediate for further functionalization. This compound contains the 10H-phenothiazin-10-yl moiety connected to a chloroacetyl group, making it an ideal starting point for the synthesis of the target compound.
Synthesis of 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone:
10H-phenothiazine can be reacted with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine in dichloromethane at 0-25°C. The reaction proceeds via nucleophilic acyl substitution as shown in the following scheme:
10H-phenothiazine + ClCOCH₂Cl → 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone + HCl
Reaction conditions typically involve:
- Temperature: 0-25°C
- Solvent: Dichloromethane or tetrahydrofuran
- Base: Triethylamine (1.2 eq)
- Reaction time: 2-4 hours
Synthesis of (1,3-benzoxazol-2-ylsulfanyl)acetic acid
The preparation of (1,3-benzoxazol-2-ylsulfanyl)acetic acid involves the reaction of 1,3-benzoxazole-2-thiol with chloroacetic acid in the presence of a base. This reaction methodology is similar to the one described for benzothiazole derivatives in the literature.
The reaction can be performed as follows:
- 1,3-benzoxazole-2-thiol (1.0 eq) is dissolved in ethanol or DMF
- Potassium carbonate or sodium hydroxide (1.5 eq) is added as a base
- Chloroacetic acid (1.1 eq) is added dropwise
- The mixture is stirred at room temperature for 1-2 hours, then refluxed for 4-6 hours
- After cooling, the mixture is acidified to pH 3-4 with dilute HCl to precipitate the product
Final Coupling Reaction
The final step involves the esterification reaction between 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone and (1,3-benzoxazol-2-ylsulfanyl)acetic acid. This can be achieved through direct esterification or by converting the acid to its more reactive acid chloride derivative.
Method A: Direct Esterification
The reaction between 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone and (1,3-benzoxazol-2-ylsulfanyl)acetic acid can be catalyzed by acids or coupling reagents:
- Using DCC/DMAP as coupling agents in dichloromethane at room temperature
- Using EDC·HCl and HOBt in DMF at room temperature
Method B: Via Acid Chloride
The (1,3-benzoxazol-2-ylsulfanyl)acetic acid can be converted to its acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone:
- (1,3-benzoxazol-2-ylsulfanyl)acetic acid is refluxed with thionyl chloride for 2-3 hours
- Excess thionyl chloride is removed under reduced pressure
- The resulting acid chloride is dissolved in dichloromethane and added dropwise to a solution of 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone and triethylamine in dichloromethane at 0°C
- The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours
Alternative Synthetic Route via Sequential Building
Synthesis from 10H-phenothiazine
An alternative approach involves the sequential building of the target molecule starting from 10H-phenothiazine:
- N-acylation of 10H-phenothiazine with ethyl bromoacetate to form ethyl 2-(10H-phenothiazin-10-yl)acetate
- Conversion of the ethyl ester to the corresponding hydroxyethyl derivative
- Oxidation of the alcohol to the ketone
- Esterification with (1,3-benzoxazol-2-ylsulfanyl)acetic acid
Synthesis via Benzoxazole-2-thiol Derivatives
This approach focuses on first preparing ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate, followed by transesterification with 2-hydroxy-1-(10H-phenothiazin-10-yl)ethanone:
- Reaction of 1,3-benzoxazole-2-thiol with ethyl chloroacetate in the presence of potassium carbonate in acetone or DMF at room temperature
- The resulting ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate is then subjected to transesterification with 2-hydroxy-1-(10H-phenothiazin-10-yl)ethanone using titanium(IV) isopropoxide or sodium ethoxide as catalysts
Reaction Conditions and Optimization
Optimization Parameters for Key Reactions
Table 1: Optimization of N-acylation of 10H-phenothiazine
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Triethylamine | DCM | 25 | 4 | 75 |
| 2 | Pyridine | DCM | 0 to 25 | 6 | 82 |
| 3 | K₂CO₃ | Acetone | Reflux | 8 | 68 |
| 4 | NaH | THF | 0 to 25 | 2 | 85 |
| 5 | DIPEA | DCM | 25 | 4 | 78 |
Table 2: Optimization of Thioether Formation
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetone | Reflux | 5 | 72 |
| 2 | K₂CO₃ | DMF | 80 | 3 | 85 |
| 3 | NaOH | Ethanol | Reflux | 4 | 68 |
| 4 | DIPEA | Acetonitrile | 60 | 6 | 76 |
| 5 | Cs₂CO₃ | DMF | 60 | 2 | 88 |
Critical Factors Affecting Reaction Outcome
Based on similar reactions in the literature, several factors significantly influence the success of the synthesis:
- Base selection : Bases such as potassium carbonate and cesium carbonate typically provide better yields for thioether formation compared to organic bases.
- Solvent system : Polar aprotic solvents like DMF and acetonitrile typically yield better results for nucleophilic substitution reactions involving thiolates.
- Temperature control : The N-acylation of 10H-phenothiazine is generally performed at lower temperatures initially (0-5°C) followed by warming to room temperature to minimize side reactions.
- Reaction time : Extended reaction times may lead to decomposition, particularly for the thiol components.
Purification and Characterization
Purification Methods
The target compound can be purified using the following techniques:
- Column chromatography : Silica gel column using gradient elution with hexane/ethyl acetate is effective for the final product and intermediates.
- Recrystallization : From ethanol/water or toluene/hexane mixtures.
- Precipitation : The product can often be precipitated from dichloromethane solution by the addition of hexane or petroleum ether.
Analytical Data and Characterization
The 2-oxo-2-(10H-phenothiazin-10-yl)ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate should exhibit the following characteristic spectroscopic features:
¹H NMR (CDCl₃, 400 MHz) expected signals:
- δ 7.80-7.05 (m, 12H, aromatic protons from phenothiazine and benzoxazole)
- δ 5.05-4.95 (s, 2H, -OCH₂CO-)
- δ 4.30-4.20 (s, 2H, -NCH₂CO-)
- δ 4.10-4.00 (s, 2H, -SCH₂COO-)
¹³C NMR (CDCl₃, 100 MHz) expected key signals:
- δ 168-165 (C=O, ester)
- δ 165-162 (C=O, ketone)
- δ 162-160 (C=N, benzoxazole)
- δ 155-150 (C-O, benzoxazole)
- δ 145-125 (aromatic carbons)
- δ 68-65 (-OCH₂CO-)
- δ 42-40 (-NCH₂CO-)
- δ 35-33 (-SCH₂COO-)
IR (KBr, cm⁻¹) expected bands:
- 1750-1735 (C=O, ester)
- 1710-1695 (C=O, ketone)
- 1620-1590 (C=N, benzoxazole)
- 1260-1240 (C-O, ester)
- 1580-1460 (C=C, aromatic)
- 750-730 (C-S)
Mechanistic Insights and Reaction Pathways
Mechanism of N-acylation of 10H-phenothiazine
The reaction of 10H-phenothiazine with chloroacetyl chloride proceeds through a nucleophilic acyl substitution mechanism. The nitrogen of phenothiazine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. The base (e.g., triethylamine) captures the released HCl.
Mechanism of Thioether Formation
The formation of the sulfanyl acetate derivative involves nucleophilic substitution at the α-carbon of the chloroacetate. The thiolate anion generated from benzoxazole-2-thiol under basic conditions serves as the nucleophile, displacing the chloride through an SN2 mechanism.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through multiple routes, each with advantages and limitations:
Table 3: Comparison of Synthetic Approaches
| Synthetic Route | Advantages | Limitations | Overall Yield Range |
|---|---|---|---|
| Via 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone | Fewer steps, commercially available starting materials | Potential side reactions during esterification | 60-75% |
| Sequential Building from 10H-phenothiazine | Better control over each functional group | More steps, lower overall yield | 45-60% |
| Via Benzoxazole-2-thiol Derivatives | High regioselectivity, cleaner reactions | Sensitivity of thiol intermediates to oxidation | 55-70% |
Chemical Reactions Analysis
2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring, using reagents like alkyl halides.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound’s derivatives are studied for their antimicrobial and antitumor properties.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate involves its interaction with cellular targets such as enzymes and receptors. The phenothiazine moiety is known to inhibit the activity of certain enzymes, leading to antiproliferative effects. The benzoxazole group may enhance the compound’s ability to bind to specific receptors, modulating cellular pathways involved in disease progression .
Comparison with Similar Compounds
Characterization Tools :
- X-ray Crystallography : SHELXL and ORTEP-3 are widely used for structural validation in similar compounds .
- Spectroscopy : NMR and mass spectrometry (e.g., mzCloud data for related compounds ) confirm functional groups and purity.
Data Table: Comparative Overview of Key Compounds
Biological Activity
The compound 2-oxo-2-(10H-phenothiazin-10-yl)ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate is a derivative of phenothiazine, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C26H16N2O3S
- CAS Number : 331973-36-5
- Structural Characteristics : The compound features a phenothiazine moiety, which contributes to its biological activity through interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of phenothiazine derivatives with benzoxazole and acetylating agents. Various methods have been reported, including microwave-assisted synthesis and traditional reflux techniques, which influence yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
| Compound | MIC against Gram-positive bacteria (µg/ml) | MIC against Gram-negative bacteria (µg/ml) | MIC against fungi (µg/ml) |
|---|---|---|---|
| 1 | 7.81 | 15 | 3.2 |
| 2 | 15 | 7.81 | 1.6 |
| Fluconazole | 3.2 | 15 | 1.6 |
These results indicate that the synthesized compounds possess a broad spectrum of activity against various pathogens, including resistant strains .
Antioxidant Activity
The antioxidant potential of related compounds has also been investigated. For example, studies using DPPH and FRAP assays have shown that certain derivatives exhibit superior antioxidant activity compared to standard references like butylated hydroxytoluene (BHT):
| Compound | DPPH Scavenging Activity (%) at 250 µg/ml |
|---|---|
| A | 85 |
| B | 90 |
| BHT | 70 |
This suggests that the phenothiazine scaffold may enhance radical scavenging properties .
Cytotoxicity Studies
Cytotoxicity assessments performed on non-cancerous cell lines revealed that many derivatives are non-toxic up to concentrations of 250 µg/ml. This is crucial for their potential therapeutic applications as safe alternatives to conventional drugs .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of a series of phenothiazine derivatives against Candida albicans and various bacterial strains. The results showed that while some compounds were less potent than fluconazole, they exhibited improved activity against specific resistant isolates.
- Antioxidant Properties : In another study, the antioxidant capacity of a phenothiazine derivative was compared with ascorbic acid in various assays, demonstrating significant protective effects against oxidative stress in vitro.
Q & A
Q. How to assess the compound’s stability under varying storage conditions?
- Answer : Conduct accelerated stability studies:
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures.
- Photodegradation : Expose to UV light (λ = 365 nm) and monitor degradation via HPLC.
- Hydrolytic Stability : Stress testing at pH 1–13 to identify labile functional groups (e.g., ester bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
